molecular formula C34H45Br2F2N3S2 B3342257 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole CAS No. 1450590-67-6

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole

Cat. No. B3342257
CAS RN: 1450590-67-6
M. Wt: 757.7 g/mol
InChI Key: BKUGVCCDXFERNU-UHFFFAOYSA-N
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Description

“4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole” is a chemical compound with the molecular formula C54H84Br2F2N2S3 . It is used in the synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors .


Synthesis Analysis

The compound is synthesized by combining it with three different electron-donating monomers: bithiophene (BT), thieno[3,2-b]thiophene (TT), and (E)-2-[2-(thiophen-2yl)vinyl]thiophene (TVT) . By replacing the sulfur atoms on benzobisthiadiazole with nitrogen atoms, benzobistriazole (BBTa) can possess alkyl chains on the central nitrogen atoms rather than on the thiophene rings along the polymer chain .


Molecular Structure Analysis

The molecular structure of the compound is characterized by its unique donor-acceptor (D-A) conjugated polymers based on 4,8-bis(5-bromothiophen-2-yl)-2,6-bis(2-octyldodecyl)-2H-benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole)-6-ium-5-ide (BTBBTa) .


Chemical Reactions Analysis

The compound is involved in the synthesis of novel conjugated polymers. The sulfur atoms on benzobisthiadiazole are replaced with nitrogen atoms to form benzobistriazole (BBTa), which can possess alkyl chains on the central nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1055.26 . It is used in the synthesis of polymers that have good solubility in common organic chlorinated solvents and thermal stability .

properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45Br2F2N3S2/c1-3-5-7-9-11-12-14-16-18-24(17-15-13-10-8-6-4-2)23-41-39-33-29(25-19-21-27(35)42-25)31(37)32(38)30(34(33)40-41)26-20-22-28(36)43-26/h19-22,24H,3-18,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGVCCDXFERNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45Br2F2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Reactant of Route 2
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Reactant of Route 3
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Reactant of Route 4
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Reactant of Route 5
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole
Reactant of Route 6
Reactant of Route 6
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-octyldodecyl)benzotriazole

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